molecular formula C9H12ClNO B1149103 (1S,2S)-2-amino-2,3-dihydro-1H-inden-1-ol;hydrochloride CAS No. 13575-73-0

(1S,2S)-2-amino-2,3-dihydro-1H-inden-1-ol;hydrochloride

Cat. No. B1149103
CAS RN: 13575-73-0
M. Wt: 185.651
InChI Key: KNFDUVWKQCDJQM-OZZZDHQUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"(1S,2S)-2-amino-2,3-dihydro-1H-inden-1-ol; hydrochloride" is a chemical compound with potential applications in various fields, including organic synthesis and medicinal chemistry. Its structural complexity and functional groups make it an interesting subject for study.

Synthesis Analysis

  • An efficient and economical synthesis of a related compound, 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride, was achieved using 2-aminoindan as a starting material. This six-step synthesis yielded a 49% overall yield and involved regioselective Friedel−Crafts acetylations and hydrogenations (Prashad et al., 2006).

Molecular Structure Analysis

  • Spectroscopic and diffractometric techniques have been used to characterize polymorphic forms of similar compounds. These techniques include capillary powder X-ray diffraction (PXRD) and solid-state nuclear magnetic resonance (SSNMR) (Vogt et al., 2013).

Chemical Reactions and Properties

  • The synthesis of triorganotin(IV) complexes of related hydroxyaryl alkylidene amino acids and their structural characterization via NMR and Mossbauer spectroscopy provide insights into potential reactions and properties of the target compound (Baul et al., 2002).

Physical Properties Analysis

  • Physical properties of similar compounds can be derived from spectroscopic data and crystallographic analysis, which reveal molecular conformation, hydrogen bonding, and other molecular interactions (Wang et al., 2004).

Chemical Properties Analysis

  • Chemical properties, such as reactivity and stability, can be inferred from the synthesis and characterization of related compounds. For example, the synthesis of 1-(4-methylphenyl)-3-(morpholin-4-yl)-2-phenyl-1-R-propan-1-ol hydrochlorides and their antitumor activity indicate potential bioactive properties of similar compounds (Isakhanyan et al., 2016).

Scientific Research Applications

Cancer Therapy Applications

2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride (FTY720) is an example of a compound with significant applications in cancer therapy. It is a potent immunosuppressant approved by the FDA for multiple sclerosis treatment. FTY720 has shown preclinical antitumor efficacy in several cancer models, indicating the potential for compounds with amino and hydrochloride groups in cancer therapy (Li Zhang et al., 2013).

Antioxidant Properties

Hydroxycinnamic acids (HCAs) have been studied for their in vitro antioxidant activity. These compounds, through structural modifications, demonstrate significant biological properties, potentially applicable to molecules like "(1S,2S)-2-amino-2,3-dihydro-1H-inden-1-ol; hydrochloride" for managing oxidative stress-related diseases (N. Razzaghi-Asl et al., 2013).

Herbicide Toxicity Studies

The herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) has been extensively researched for its toxicology and mutagenicity, showcasing the scientific interest in understanding the environmental and health impacts of chemical compounds. This highlights a potential area for studying the environmental and toxicological aspects of similar compounds (Natana Raquel Zuanazzi et al., 2020).

Chromatography

The use of hydrophilic interaction chromatography (HILIC) for separating polar, weakly acidic, or basic samples, including drugs and metabolites, suggests applications in analytical chemistry for related compounds. The versatility in separation modes emphasizes the potential utility in analytical methodologies (P. Jandera, 2011).

properties

IUPAC Name

(1S,2S)-2-amino-2,3-dihydro-1H-inden-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.ClH/c10-8-5-6-3-1-2-4-7(6)9(8)11;/h1-4,8-9,11H,5,10H2;1H/t8-,9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNFDUVWKQCDJQM-OZZZDHQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2=CC=CC=C21)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](C2=CC=CC=C21)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.